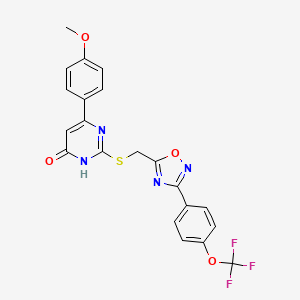

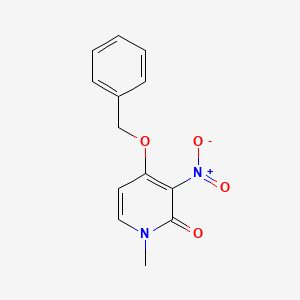

![molecular formula C17H15Cl2N5O2S B2490730 (3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone CAS No. 1119255-21-8](/img/structure/B2490730.png)

(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" typically involves multiple steps, including the formation of the core structure followed by the addition of various substituents. Key steps may involve nucleophilic substitution reactions, amidation, Friedel-Crafts acylation, and ring closure reactions, as indicated by the general methods described for the synthesis of related compounds (Knoops et al., 1997). The synthesis process may also involve the use of starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the desired product through a series of transformations including amidation and hydration (Zheng, 2010).

Molecular Structure Analysis

The molecular structure of compounds like "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" can be characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction studies. These techniques help in confirming the presence of different functional groups and the overall molecular architecture. X-ray crystallography, in particular, provides detailed insights into the arrangement of atoms within the molecule and the geometry around various substituents (B. Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" can be influenced by its functional groups. For example, the oxadiazole ring may undergo nucleophilic attack, leading to ring-opening reactions or substitution at specific positions. The presence of electron-withdrawing groups like chloro and fluoro substituents can further affect the molecule's reactivity, making certain positions more susceptible to nucleophilic attack (V. Yakubkene & P. Vainilavichyus, 1998).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on chemical compounds closely related to "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" focuses on their synthesis and structural elucidation. Studies such as those by Patel, Agravat, and Shaikh (2011) explore the synthesis of new pyridine derivatives, highlighting the methods to create compounds with potentially significant antimicrobial activities. These studies often involve detailed synthetic routes starting from basic chemical structures, leading to complex molecules with specified functional groups aimed at targeted biological activities [Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research. https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt].

Molecular Interaction Studies

Research endeavors like those by Shim et al. (2002) delve into the molecular interactions of specific antagonists with cannabinoid receptors, providing insights into the conformations and binding affinities of these molecules. Such studies are crucial for understanding how modifications in the molecular structure can influence biological activity and receptor affinity. These findings are foundational for developing new therapeutic agents that target specific receptors with high selectivity and potency [Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].

Biological Activity Investigations

Studies often aim at evaluating the biological activities of synthesized compounds. For instance, the antimicrobial and antimycobacterial activities of certain derivatives have been assessed to understand their potential as therapeutic agents against microbial infections. This type of research is crucial for identifying new drug candidates that can be further developed to combat various infectious diseases [Foks, H., Pancechowska-Ksepko, D., Janowiec, M., Zwolska, Z., & AUGUSTYNOWICZ-KOPEĆ, E. (2004). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. https://consensus.app/papers/synthesis-activity-foks/5b1e11c2de865508be79b17c6da63c99/?utm_source=chatgpt].

Mecanismo De Acción

Propiedades

IUPAC Name |

(3,6-dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2S/c18-11-3-4-13(19)20-15(11)17(25)24-7-5-23(6-8-24)10-14-21-16(22-26-14)12-2-1-9-27-12/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOVEGCTBCICJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=C(C=CC(=N4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dichloropyridine-2-carbonyl)-4-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

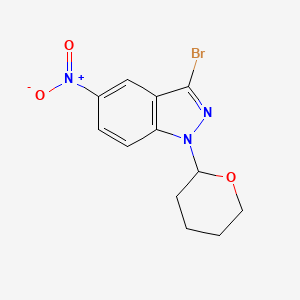

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)

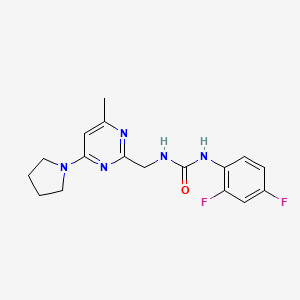

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)

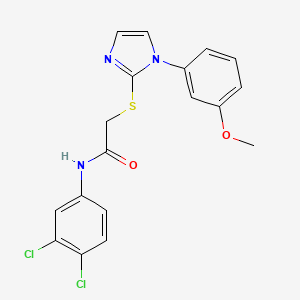

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)